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molecular formula C6H6BrNO2 B2740993 2-Bromo-6-(hydroxymethyl)pyridin-3-ol CAS No. 168015-04-1

2-Bromo-6-(hydroxymethyl)pyridin-3-ol

Cat. No. B2740993
M. Wt: 204.023
InChI Key: IHHFLQMZNYDGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062072B2

Procedure details

A solution of 2-bromo-3-hydroxy-6-methylpyridine 1-oxide 29 (15 g, 0.075 mol) in TFAA (50 mL, 0.375 mol) and was stirred at 40° C. for 24 h. The solvent was removed under vacuum. The residue was purified by column chromatography (silica gel: EA:Hex, 2:1). Yield: 4.5 g, 30%. 1H NMR (CDCl3): δ 7.32 (d, J=8.0 Hz, 1H), 7.25 (d, J=8.5 Hz, 1H), 4.56 (s, 2H).
Name
2-bromo-3-hydroxy-6-methylpyridine 1-oxide
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N+:3]=1[O-].C(OC(C(F)(F)F)=O)(C(F)(F)F)=[O:12]>>[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH2:9][OH:12])[N:3]=1

Inputs

Step One
Name
2-bromo-3-hydroxy-6-methylpyridine 1-oxide
Quantity
15 g
Type
reactant
Smiles
BrC1=[N+](C(=CC=C1O)C)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel: EA:Hex, 2:1)

Outcomes

Product
Name
Type
Smiles
BrC1=NC(=CC=C1O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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